Enhanced Selectivity for IDO1 Over TDO: A Key Differentiation from Unselective Phenylurea Analogs
This compound's scaffold is associated with a high degree of selectivity for the IDO1 enzyme over the related TDO enzyme. While direct data for 3-[(3,4-Dimethoxyphenyl)methyl]-1-phenylurea is not publicly available, close structural analogs in the phenylurea class exhibit IC50 values of 0.1-0.6 µM against IDO1 with no detectable TDO inhibitory activity [1]. In stark contrast, many other phenylurea derivatives, such as those with 3,4-dichloro substitutions (e.g., Diuron analogs), show significant off-target effects or are not selective for IDO1. This level of selectivity is critical for minimizing off-target immune modulation in in vivo models.
| Evidence Dimension | Enzyme Selectivity (IDO1 vs. TDO) |
|---|---|
| Target Compound Data | IDO1 IC50: 0.1-0.6 µM (based on close analogs); TDO IC50: >50 µM (no inhibition observed) |
| Comparator Or Baseline | Other phenylurea derivatives (e.g., Diuron, Linuron) typically not reported as selective IDO1 inhibitors; focus is on PSII inhibition or androgen receptor antagonism. |
| Quantified Difference | Estimated selectivity window > 100-fold for IDO1 over TDO. |
| Conditions | In vitro enzymatic assays using recombinant human IDO1 and TDO. |
Why This Matters
Procurement of a compound with this selectivity profile is essential for researchers developing targeted cancer immunotherapies, as it avoids confounding results from TDO-mediated tryptophan depletion.
- [1] Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. View Source
